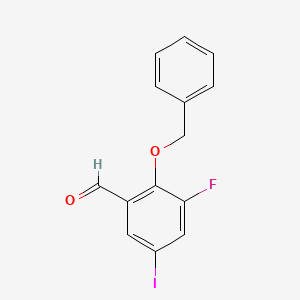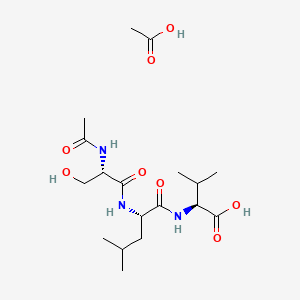
Fas C-Terminal Tripeptide Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fas C-Terminal Tripeptide Acetate is a synthetic peptide compound known for its inhibitory activity on the binding of Fas and Fas-associated phosphatase-1 (FAP-1). The compound has a molecular formula of C18H33N3O8 and a molecular weight of 419.47 g/mol . It is primarily used in scientific research to study apoptosis and related cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide Acetate involves the sequential coupling of amino acids to form the tripeptide chain. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the formation of the tripeptide, the protecting groups are removed, and the peptide is acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fas C-Terminal Tripeptide Acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states, which are used to study the biological activity and stability of the compound .
Aplicaciones Científicas De Investigación
Fas C-Terminal Tripeptide Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Fas/FAP-1 interactions in apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and autoimmune disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Fas C-Terminal Tripeptide Acetate exerts its effects by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1). This inhibition prevents the dephosphorylation of Fas, thereby promoting Fas-induced apoptosis. The molecular targets involved include the Fas receptor and FAP-1, which are key components of the apoptotic signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Fas C-Terminal Tetrapeptide: Another peptide that inhibits Fas/FAP-1 binding but with different amino acid composition.
Fas N-Terminal Tripeptide: A peptide that targets the N-terminal region of Fas.
Fas C-Terminal Pentapeptide: A longer peptide with additional amino acids compared to the tripeptide.
Uniqueness
Fas C-Terminal Tripeptide Acetate is unique due to its specific inhibitory activity on Fas/FAP-1 binding, which makes it a valuable tool for studying apoptosis and related cellular processes. Its well-defined structure and high purity also contribute to its effectiveness in research applications .
Propiedades
Fórmula molecular |
C18H33N3O8 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
Clave InChI |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


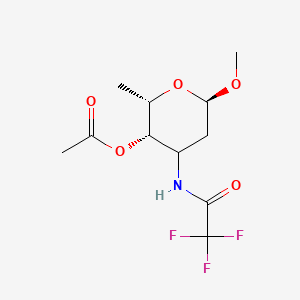
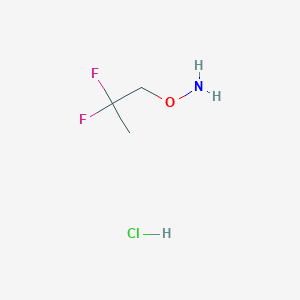
amine](/img/structure/B14768872.png)

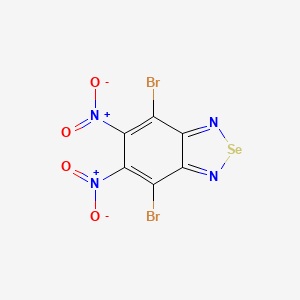


![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

